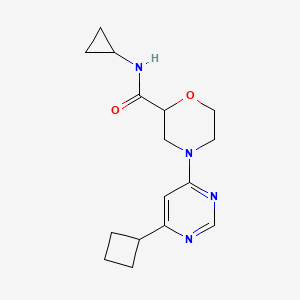![molecular formula C22H31N5O B15120136 4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B15120136.png)
4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Formation of the Pyrimidine Ring: This involves the reaction of appropriate precursors under controlled conditions to form the pyrimidine ring.
Coupling Reactions: The piperazine and pyrimidine rings are then coupled using suitable reagents and catalysts.
Formation of the Morpholine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine would depend on its specific interactions with molecular targets. These could include:
Receptor Binding: The compound could bind to specific receptors, modulating their activity.
Enzyme Inhibition: The compound could inhibit specific enzymes, affecting metabolic pathways.
Signal Transduction: The compound could affect signal transduction pathways, leading to changes in cellular activity.
類似化合物との比較
Similar Compounds
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Uniqueness
4-(6-{4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine is unique due to its specific combination of piperazine, pyrimidine, and morpholine rings. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C22H31N5O |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
4-[6-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C22H31N5O/c1-17-4-5-18(2)20(14-17)16-25-6-8-26(9-7-25)21-15-22(24-19(3)23-21)27-10-12-28-13-11-27/h4-5,14-15H,6-13,16H2,1-3H3 |
InChIキー |
XNLOGPYOBSFUFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-bromophenyl)methyl]sulfanyl}-6-methyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15120055.png)
![6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N-dimethylpyridazin-3-amine](/img/structure/B15120058.png)
![1-[4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B15120063.png)
![6-Ethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15120064.png)
![1-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B15120065.png)
![N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B15120066.png)
![N,N,6-trimethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120069.png)
![2-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B15120076.png)
![4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B15120082.png)
![4,6-dimethyl-2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15120104.png)

![N,N-dimethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15120112.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15120117.png)
![4-{[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B15120118.png)
